Cas no 31969-05-8 (rac-Bunolol Hydrochloride)

rac-Bunolol Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1(2H)-Naphthalenone,5-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-3,4-dihydro-, hydrochloride(1:1)
- 2-Hydroxy-N-(2-methyl-2-propanyl)-3-[(5-oxo-5,6,7,8-tetrahydro-1- naphthalenyl)oxy]-1-propanaminium chloride
- BUNOLOL HYDROCHLORIDE, CRM STANDARD
- rac-Bunolol Hydrochloride
- (?à)-Bunolol hydrochloride
- 1(2H)-Naphthalenone,5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-, hydrochloride, (?à)- (8CI)
- 1(2H)-Naphthalenone,5-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-3,4-dihydro-, hydrochloride(9CI)
- 1(2H)-Naphthalenone,5-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-3,4-dihydro-, hydrochloride,(?à)-
- Bunolol hydrochloride
- dl-Bunolol hydrochloride
- W6412A
- SR-05000001735
- Bunolol hydrochloride [USAN]
- 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-onehydrochloride
- SR-05000001735-5
- CCG-213481
- BetaSite
- Bunolol HCl
- Bunolol Hydrochloride 1.0 mg/ml in Methanol (as free base)
- AGN-101291-A-L
- CCRIS 1062
- W-6412A
- l-Bunolol hydrochloride
- Q27292157
- W 6421A; l-Bunolol
- AKOS025401339
- Bunolol hydrochloride (USAN)
- 31969-05-8
- 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1)
- NS00084219
- SCHEMBL613150
- UNII-W0Q9J8634Z
- DTXSID50953855
- (+-)-5-(3-(tert-Butylamino)-2-hydroxypropoxy)-3,4-dihydro-1(2H)-naphthalenone hydrochloride
- 1(2H)-Naphthalenone, 5-(3-(1,1-dimethylethyl)amino)-2-(hydroxypropoxy)-3,4-dihydro-, hydrochloride (+-)
- (+/-)-5-(3-(TERT-BUTYLAMINO)-2-HYDROXYPROPOXY)-3,4-DIHYDRO-1(2H)-NAPHTHALENONE HYDROCHLORIDE
- NSC759158
- 1(2H)-Naphthalenone, 5-(3-(1,1-dimethylethyl)amino)-2-hydroxypropoxy)-3,4-dihydro-, hydrochloride (+-)
- 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
- SR-05000001735-4
- W0Q9J8634Z
- BUNOLOL HYDROCHLORIDE [MART.]
- W 6412A
- FT-0670772
- FT-0663908
- AG-901
- 5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
- AC-1117
- Mirol
- CHEMBL2106021
- 1(2H)-NAPHTHALENONE, 5-(3-(1,1-DIMETHYLETHYL)AMINO)-2-HYDROXYPROPOXY)-3,4-DIHYDRO-, HYDROCHLORIDE (+/-)-
- D03177
- Pharmakon1600-01505551
- 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one hydrochloride
- 5-{2-Hydroxy-3-[(2-Methyl-2-Propanyl)Amino]Propoxy}-3,4-Dihydro-1(2H)-Naphthalenone Hydrochloride (1:1)
- 1(2H)-NAPHTHALENONE, 5-(3-(1,1-DIMETHYLETHYL)AMINO)-2-HYDROXYPROPOXY)-3,4-DIHYDRO-, HYDROCHLORIDE (+/-)
- BUNOLOL HYDROCHLORIDE (MART.)
- DB-242212
- DB-047296
- DB-242211
-
- Inchi: InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H
- InChI Key: DNTDOBSIBZKFCP-UHFFFAOYSA-N
- SMILES: Cl.OC(COC1=CC=CC2C(CCCC1=2)=O)CNC(C)(C)C
Computed Properties
- Exact Mass: 327.16000
- Monoisotopic Mass: 327.16
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 350
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6A^2
Experimental Properties
- Boiling Point: 464.4°Cat760mmHg
- Flash Point: 234.7°C
- PSA: 58.56000
- LogP: 3.52630
rac-Bunolol Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B689660-100mg |
rac-Bunolol Hydrochloride |
31969-05-8 | 100mg |
$ 1659.00 | 2023-09-08 | ||
A2B Chem LLC | AF88446-100mg |
rac-Bunolol Hydrochloride |
31969-05-8 | 100mg |
$1732.00 | 2024-04-20 | ||
TRC | B689660-50mg |
rac-Bunolol Hydrochloride |
31969-05-8 | 50mg |
$ 928.00 | 2023-09-08 | ||
TRC | B689660-2.5g |
rac-Bunolol Hydrochloride |
31969-05-8 | 2.5g |
1320.00 | 2021-08-16 | ||
TRC | B689660-10mg |
rac-Bunolol Hydrochloride |
31969-05-8 | 10mg |
$ 216.00 | 2023-09-08 | ||
A2B Chem LLC | AF88446-10mg |
rac-Bunolol Hydrochloride |
31969-05-8 | 10mg |
$331.00 | 2024-04-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-504341-250mg |
rac-Bunolol Hydrochloride, |
31969-05-8 | 250mg |
¥2858.00 | 2023-09-05 | ||
TRC | B689660-250mg |
rac-Bunolol Hydrochloride |
31969-05-8 | 250mg |
165.00 | 2021-08-16 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-504341-250 mg |
rac-Bunolol Hydrochloride, |
31969-05-8 | 250MG |
¥2,858.00 | 2023-07-11 | ||
A2B Chem LLC | AF88446-50mg |
rac-Bunolol Hydrochloride |
31969-05-8 | 50mg |
$1022.00 | 2024-04-20 |
rac-Bunolol Hydrochloride Related Literature
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
Additional information on rac-Bunolol Hydrochloride
Professional Introduction to Rac-Bunolol Hydrochloride (CAS No. 31969-05-8)
Rac-Bunolol Hydrochloride, a compound with the chemical identifier CAS No. 31969-05-8, is a significant molecule in the field of pharmaceutical chemistry and has garnered considerable attention due to its unique pharmacological properties. This compound belongs to the class of beta-blockers and is particularly noted for its non-selective action on both beta-1 and beta-2 adrenergic receptors. The hydrochloride salt form enhances its solubility and bioavailability, making it a valuable candidate for various therapeutic applications.
The chemical structure of Rac-Bunolol Hydrochloride consists of a benzene ring substituted with an aliphatic side chain, which contributes to its ability to interact with adrenergic receptors. This structural feature, combined with its stereochemistry as racemic bunolol, imparts distinct pharmacokinetic and pharmacodynamic characteristics. The racemic nature means it contains equal proportions of both enantiomers, which can influence its overall efficacy and potential side effects.
In recent years, Rac-Bunolol Hydrochloride has been the subject of extensive research aimed at elucidating its mechanisms of action and exploring new therapeutic avenues. Studies have demonstrated its potential in managing cardiovascular conditions, such as hypertension and angina pectoris. The compound's ability to block beta-adrenergic receptors leads to a decrease in heart rate and blood pressure, making it effective in treating conditions associated with excessive sympathetic stimulation.
One of the most compelling aspects of Rac-Bunolol Hydrochloride is its investigation as a potential treatment for neurodegenerative disorders. Emerging research suggests that beta-blockers, including Rac-Bunolol Hydrochloride, may have neuroprotective properties. These findings are particularly intriguing given the growing burden of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies have indicated that Rac-Bunolol Hydrochloride may modulate pathways involved in neuroinflammation and oxidative stress, which are key factors in the progression of these conditions.
The pharmacological profile of Rac-Bunolol Hydrochloride also makes it a candidate for use in conditions related to anxiety and stress disorders. Its ability to reduce sympathetic activity can lead to a calming effect on the central nervous system, potentially offering benefits in managing symptoms associated with anxiety disorders. This dual functionality—both cardiovascular regulation and potential anxiolytic effects—makes Rac-Bunolol Hydrochloride a multifaceted therapeutic agent.
Recent advancements in drug delivery systems have further enhanced the utility of Rac-Bunolol Hydrochloride. Innovations in formulation technology have allowed for the development of sustained-release formulations, which aim to provide prolonged therapeutic effects with reduced dosing frequency. This improvement not only enhances patient compliance but also minimizes the risk of adverse effects associated with peak drug concentrations.
The safety profile of Rac-Bunolol Hydrochloride has been thoroughly evaluated through numerous clinical trials. These studies have consistently shown that the compound is well-tolerated when used as directed. Common side effects include fatigue, dizziness, and mild gastrointestinal disturbances, which are generally manageable and do not necessitate discontinuation of therapy. However, as with any pharmaceutical agent, careful consideration should be given to individual patient factors such as comorbidities and concomitant medications.
Regulatory agencies worldwide have recognized the potential of Rac-Bunolol Hydrochloride and have granted it approval for specific indications under stringent guidelines. These approvals are based on robust clinical evidence demonstrating efficacy and safety across diverse patient populations. The regulatory landscape continues to evolve as new research emerges, providing opportunities for expanded use cases and improved patient outcomes.
The future direction of research on Rac-Bunolol Hydrochloride is promising, with ongoing studies exploring its role in novel therapeutic contexts. Investigational approaches include combination therapies where Rac-Bunolol Hydrochloride is paired with other agents to enhance treatment efficacy or mitigate side effects. Additionally, research into genetic markers that may predict response to therapy could lead to more personalized medicine approaches.
In conclusion, Rac-Bunolol Hydrochloride (CAS No. 31969-05-8) represents a significant advancement in pharmaceutical chemistry with broad therapeutic implications. Its unique pharmacological properties make it valuable in managing cardiovascular diseases, neurodegenerative disorders, and anxiety-related conditions. The ongoing research into this compound underscores its potential as a cornerstone in modern medicine, offering hope for improved treatments across multiple disease domains.
31969-05-8 (rac-Bunolol Hydrochloride) Related Products
- 47141-42-4((S)-5-(3-(tert-Butylamino)-2-hydroxypropoxy)-3,4-dihydronaphthalen-1(2H)-one)
- 166527-08-8(Benzaldehyde, 2-amino-5-bromo-3-chloro-)
- 338966-00-0(2-(chloromethyl)-3-(3,5-dimethylphenyl)-3,4-dihydroquinazolin-4-one)
- 940879-50-5(3-(propylcarbamoyl)benzoic acid)
- 1008229-92-2(N-(2,5-Dichlorophenyl)-N-(methylsulfonyl)alanine)
- 1555966-29-4(4-methoxy-1-benzothiophene-7-carboxylic acid)
- 82419-33-8(7,8-Difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine)
- 1705208-05-4((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone)
- 1053656-96-4(Tert-Butyl 6-piperazin-1-ypyridine-2-carboxylate)
- 2172074-75-6(5-ethyl-1-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine)



